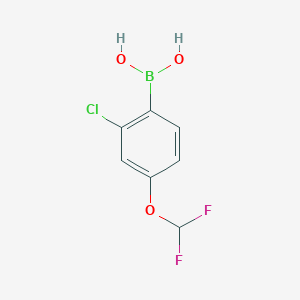

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid

Description

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and a difluoromethoxy group at position 2. The boronic acid (-B(OH)₂) moiety enables its use in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, while its substituents influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

[2-chloro-4-(difluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClF2O3/c9-6-3-4(14-7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTCSOILLLIGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229653 | |

| Record name | B-[2-Chloro-4-(difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-33-4 | |

| Record name | B-[2-Chloro-4-(difluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-Chloro-4-(difluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(difluoromethoxy)phenyl)boronic acid typically involves the reaction of 2-chloro-4-(difluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of barium dihydroxide in 1,2-dimethoxyethane, with the reaction being catalyzed by palladium(II) chloride and triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are commonly used.

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It can be used to modify biomolecules for studying biological processes.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Mechanism of Action

The mechanism by which (2-Chloro-4-(difluoromethoxy)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of the boron-bound organic group to the palladium center, which then couples with an electrophilic partner.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs with Chloro and Fluorinated Substituents

(a) 4-Chlorophenylboronic Acid

- Structure : Simpler analog lacking the difluoromethoxy group.

- Reactivity : Exhibits moderate efficiency in Suzuki-Miyaura couplings. Electron-withdrawing chloro groups enhance boronic acid reactivity but reduce electron density in the aryl ring, affecting transmetallation rates. Conversions of 75% were observed in coupling with bromobenzene .

(b) 4-Chloro-2-fluorophenylboronic Acid

- Structure : Contains both chloro and fluoro substituents (positions 4 and 2).

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases boronic acid acidity compared to difluoromethoxy. This may enhance catalytic activity in specific reactions .

- Solubility : Likely lower than the target compound due to reduced lipophilicity of fluorine versus difluoromethoxy.

(c) Pyridinyl and Benzofuran-Based Boronic Acids

- Examples : (6-Chloro-5-methylpyridin-3-yl)boronic acid and benzofuran-2-ylboronic acid ().

- Reactivity : Heterocyclic boronic acids show variable coupling efficiencies due to steric and electronic effects. For instance, benzofuran derivatives require optimized catalysts for effective cross-coupling.

(a) Electron-Withdrawing Substituents

Solubility and Pharmacokinetic Considerations

- Water/Lipid Solubility : Difluoromethoxy improves lipid solubility versus methoxy groups, aiding cellular uptake. However, bulky substituents (e.g., in [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) can cause precipitation in culture media, limiting in vitro utility .

- Bioavailability: Fluorinated groups (e.g., in basimglurant, ) often enhance metabolic stability. The target compound’s difluoromethoxy group may similarly improve pharmacokinetics compared to non-fluorinated analogs .

Data Tables

Table 1: Comparison of Key Boronic Acids in Suzuki-Miyaura Reactions

Biological Activity

(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid is a compound that has garnered attention in both synthetic and biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant case studies.

This compound is primarily recognized for its role in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. The compound functions through transmetalation with palladium(II) complexes, facilitating the coupling of aryl groups, which is crucial in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Pathways

The compound's interaction with biological systems extends beyond its synthetic utility. Boronic acids, including this compound, have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. This suggests potential roles in modulating biological processes that could be exploited for therapeutic purposes.

Biological Activity and Anticancer Potential

Recent studies have explored the antiproliferative activity of boronic acid derivatives, including this compound. Research indicates that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study evaluating phenylboronic acids demonstrated significant antiproliferative effects across multiple cancer types, including ovarian and lung cancers .

Case Studies

- Antiproliferative Activity : In vitro assays using the sulforhodamine B (SRB) method revealed that this compound exhibits low micromolar activity against several cancer cell lines. The mechanism was linked to G2/M phase arrest and apoptosis induction, characterized by increased caspase-3 activity and morphological changes associated with cell death .

- Cell Cycle Analysis : Flow cytometry studies confirmed that treatment with this compound resulted in significant alterations in cell cycle distribution, leading to an accumulation of cells at the G2/M phase. This was associated with upregulation of p21, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the difluoromethoxy group enhances lipophilicity and potentially increases cellular uptake, while the chlorophenyl moiety contributes to its binding affinity to target proteins involved in cancer progression .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Low micromolar activity against various cancer cell lines; induces apoptosis via caspase activation. |

| Cell Cycle Effects | Induces G2/M phase arrest; increases p21 levels; alters cell morphology indicative of apoptosis. |

| Structural Insights | Difluoromethoxy group enhances lipophilicity; chlorophenyl moiety increases target binding affinity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-4-(difluoromethoxy)phenyl)boronic acid, and how can purity be optimized?

- Methodology :

- Suzuki-Miyaura Coupling Precursor : Use halogenated intermediates (e.g., bromo- or chloro-substituted aryl rings) with boronic ester partners. For example, a brominated difluoromethoxy precursor can react with pinacol borane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C for 12–24 hours .

- Purification : Recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., chloro and difluoromethoxy groups). For example, the difluoromethoxy (-OCF₂H) group shows characteristic splitting in ¹⁹F NMR (δ −55 to −60 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out anhydride formation (common in boronic acids) .

Q. What are the storage and handling protocols to prevent degradation?

- Guidelines :

- Storage : Under inert gas (argon) at −20°C in amber vials to minimize oxidation. Desiccate with silica gel to prevent hydrolysis .

- Safety : Use fume hoods for handling; avoid skin contact (boronic acids can penetrate lipid membranes). Emergency showers and pH-neutral eyewash stations are mandatory .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence oxidation kinetics compared to other boronic acids?

- Experimental Design :

- Oxidation Assay : Expose the compound to H₂O₂ (1–5 equiv.) in D₂O/acetone (4:1) and monitor by ¹H NMR. Compare rates with analogs (e.g., methoxy or trifluoromethoxy derivatives).

- Findings : Difluoromethoxy groups may slow oxidation due to electron-withdrawing effects stabilizing the boronic acid. For example, pinacol boronic esters oxidize 50% faster than free acids under similar conditions .

Q. How can computational modeling predict this compound’s reactivity in cross-coupling reactions?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess steric/electronic effects. The chloro group reduces electron density at the boron center, potentially lowering Suzuki-Miyaura coupling efficiency .

- Validation : Compare computed activation energies with experimental yields using diverse aryl halides (e.g., iodobenzene vs. bromopyridine).

Q. What contradictions exist in biological activity data for boronic acids with similar substituents?

- Case Study :

- Tubulin Polymerization : this compound may mimic combretastatin analogs (IC₅₀ ~20 μM) but show reduced cytotoxicity due to poor cellular uptake. Contrast with carboxy-substituted analogs, which lack activity despite similar clogP values .

- Resolution : Use fluorescence-tagged derivatives to track intracellular localization and validate target engagement .

Q. Can this compound serve as a glucose-sensitive component in hydrogels for drug delivery?

- Application Framework :

- Hydrogel Synthesis : Copolymerize with acrylamide and N,N'-methylenebisacrylamide. The boronic acid forms reversible bonds with glucose (via cis-diol interactions), enabling insulin release under hyperglycemic conditions .

- Optimization : Adjust crosslinking density and boronic acid molar ratio to balance mechanical strength and glucose responsiveness .

Data Contradiction Analysis

Q. Why do oxidation rates of boronic esters not always correlate with diol affinity?

- Key Evidence :

- In oxidation assays, pinacol boronic esters (high diol affinity) oxidized faster than neopentyl glycol esters (low affinity), contradicting hydrolysis equilibrium models. This suggests oxidation is influenced by steric accessibility of the boron center, not just diol binding .

- Resolution : Use kinetic isotope effects (e.g., D₂O vs. H₂O) to decouple hydrolysis and oxidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.